Cas no 1309569-67-2 (4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid)

4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2,2-DIMETHYL-4-PHENYLBUTANAMIDO)BENZOIC ACID
- 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid
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- Inchi: 1S/C19H21NO3/c1-19(2,13-12-14-6-4-3-5-7-14)18(23)20-16-10-8-15(9-11-16)17(21)22/h3-11H,12-13H2,1-2H3,(H,20,23)(H,21,22)
- InChI Key: PLXWPZSSAIGQDP-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)CCC1C=CC=CC=1)NC1C=CC(C(=O)O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 405
- XLogP3: 3.8
- Topological Polar Surface Area: 66.4
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01187-5g |
4-(2,2-dimethyl-4-phenylbutanamido)benzoic acid |
1309569-67-2 | 95% | 5g |
$1500 | 2023-09-07 |
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid Related Literature
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Additional information on 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid (CAS No. 1309569-67-2): A Comprehensive Overview
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid, identified by its CAS number 1309569-67-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The compound's unique structural features, including the presence of a benzoic acid moiety linked to an N-terminal amide group substituted with a 2,2-dimethyl-4-phenylbutanamido moiety, make it a promising candidate for further exploration in medicinal chemistry.
The synthesis and characterization of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid involve sophisticated chemical methodologies that highlight the compound's complexity. The benzoic acid component is well-known for its role in various pharmacological applications, while the amide group introduces additional functional properties that can be modulated for specific biological activities. This dual functionality makes the compound a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of molecules that can modulate inflammatory pathways and immune responses. The structural motif of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid suggests potential interactions with biological targets involved in these pathways. For instance, the benzoic acid moiety has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the amide group can serve as a site for further derivatization to enhance binding affinity and selectivity towards specific biological targets.
Recent studies have begun to explore the pharmacological profile of derivatives of benzoic acid amides in the context of neurological disorders. The presence of the 2,2-dimethyl-4-phenylbutanamido group in 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders. Preliminary in vitro studies have indicated that this compound and its derivatives exhibit neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammatory responses.
The chemical stability and solubility profile of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid are also critical factors to consider in its potential pharmaceutical applications. The compound's solubility in common organic solvents suggests that it can be formulated into various dosage forms suitable for different therapeutic needs. Furthermore, its stability under standard storage conditions ensures that it remains viable for extended periods, which is essential for clinical trials and commercialization.
In conclusion, 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid (CAS No. 1309569-67-2) represents a promising compound with multifaceted applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a significant role in addressing various health challenges.
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